4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide

Description

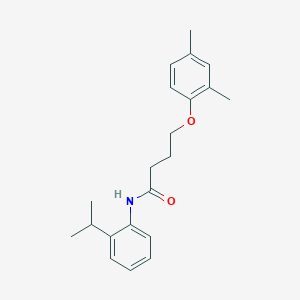

4-(2,4-Dimethylphenoxy)-N-(2-isopropylphenyl)butanamide is a synthetic butanamide derivative characterized by a central butanamide backbone. The molecule features a 2,4-dimethylphenoxy group attached to the carbonyl-terminated carbon and a 2-isopropylphenyl substituent on the amide nitrogen.

Butanamide derivatives are frequently explored in medicinal chemistry for their modular structure, enabling targeted modifications for therapeutic applications.

Properties

IUPAC Name |

4-(2,4-dimethylphenoxy)-N-(2-propan-2-ylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-15(2)18-8-5-6-9-19(18)22-21(23)10-7-13-24-20-12-11-16(3)14-17(20)4/h5-6,8-9,11-12,14-15H,7,10,13H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLJUZYMPAZZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide typically involves the following steps:

Formation of 2,4-dimethylphenoxybutanoic acid: This can be achieved by reacting 2,4-dimethylphenol with butanoic acid under acidic conditions.

Amidation Reaction: The 2,4-dimethylphenoxybutanoic acid is then reacted with 2-isopropylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenoxy and isopropyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide ()

- Substituents: Phenoxy group: 2,4-bis(tert-pentyl) (bulkier than 2,4-dimethyl). Anilide group: 4-chloro-3-nitro (electron-withdrawing groups).

- Implications :

6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione ()

- Core Structure: Pyrimidine-dione with a piperidinyl-phenoxy side chain.

- Key Differences :

- Rigid pyrimidine-dione core vs. flexible butanamide backbone.

- Piperidinyl linker may enhance blood-brain barrier penetration compared to alkyl chains.

N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide ()

- Substituents :

- Pyrimidine-sulfonamido group (polar, hydrogen-bonding).

- 5-Chloropyridinyl (aromatic, electron-deficient).

- Activity: CTPS1 inhibitor for proliferative diseases. Sulfonamido groups enhance enzyme binding via polar interactions, contrasting with the non-polar isopropyl group in the target compound.

Stereoisomeric Butanamides with Dimethylphenoxy Acetamido Groups ()

- Substituents: 2,6-Dimethylphenoxy acetamido (increased steric hindrance). Tetrahydropyrimidin-1(2H)-yl group (cyclic urea moiety).

- Implications : Stereochemistry (e.g., 2S,4S,5S configuration) critically affects biological activity, as seen in protease inhibitors.

Key Research Findings

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., nitro in ) enhance reactivity but may increase toxicity.

- Branched alkyl groups (e.g., isopropyl in the target compound) improve membrane permeability but reduce solubility compared to ether-linked substituents (e.g., isopropoxy in ).

Therapeutic Potential: Butanamide derivatives with phenoxy groups (e.g., ) show promise in targeting enzymes or microbial pathways. The target compound’s balanced lipophilicity may optimize bioavailability for similar applications.

Stereochemical Sensitivity: Complex stereoisomers () demonstrate that minor structural changes drastically alter efficacy, underscoring the need for precise synthesis of the target compound.

Biological Activity

4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which includes a butanamide backbone and specific aromatic substituents that may influence its biological activity.

The compound’s molecular formula is . Its structural features include:

- A butanamide core

- A 2,4-dimethylphenoxy group

- An isopropylphenyl substituent

This configuration suggests potential interactions with biological targets, particularly enzymes and receptors involved in various physiological processes.

The biological activity of this compound is hypothesized to involve modulation of specific molecular targets. The compound may interact with:

- Enzymes : Potentially inhibiting or activating certain metabolic pathways.

- Receptors : Binding to receptor sites, influencing signaling pathways that regulate cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Hypolipidemic Effects

Similar compounds have demonstrated hypolipidemic properties, which could extend to this derivative. Studies on related benzamide derivatives have shown reductions in cholesterol and triglyceride levels in animal models, suggesting potential cardiovascular benefits.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In Vitro Antimicrobial Study | Showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |

| Anti-inflammatory Assessment | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. |

| Lipid Profile Analysis | In hyperlipidemic rat models, the compound significantly lowered total cholesterol and triglycerides compared to control groups. |

Safety and Toxicity

Safety assessments have been conducted to evaluate the toxicological profile of this compound. Key findings include:

- Acute Toxicity : No significant adverse effects were observed at doses up to 1000 mg/kg in rodent models.

- Dermal Irritation : The compound did not induce skin irritation in standard tests.

- Sensitization Potential : Studies indicate no sensitization effects at tested concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.